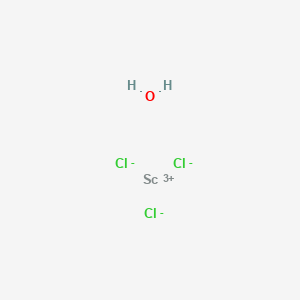

Scandium(3+);trichloride;hydrate

Description

Historical Trajectories and Foundational Studies of Hydrated Scandium Halides

The story of scandium and its compounds begins with a prediction. In 1869, Dmitri Mendeleev, in formulating his periodic table, identified a gap between calcium and titanium and postulated the existence of an element he termed "eka-boron". rsc.orgscandium.org He even predicted its properties with remarkable accuracy. medium.comyoutube.com A decade later, in 1879, Swedish chemist Lars Fredrik Nilson and his team discovered scandium while analyzing the minerals euxenite and gadolinite, naming it after Scandinavia. scandium.orgyoutube.com

One of the earliest significant applications of a scandium halide was the use of scandium(III) chloride in the first preparation of metallic scandium in 1937 by Fischer and his collaborators. They achieved this through the electrolysis of a eutectic melt of scandium(III) chloride and other salts at high temperatures. wikipedia.orgchemeurope.com Early structural investigations into hydrated scandium halides have more recently been refined, with low-temperature single-crystal X-ray structure determinations revealing detailed coordination environments. researchgate.net

Academic Significance and Multifaceted Roles of Scandium(3+);trichloride (B1173362);hydrate (B1144303) in Modern Chemistry

The academic significance of Scandium(3+);trichloride;hydrate stems primarily from its role as a versatile Lewis acid catalyst in organic synthesis. scandium.org Its ability to accept electron pairs makes it effective in accelerating various chemical reactions, often under mild conditions and with high selectivity. scandium.org

Catalytic Applications:

Prins Cyclization: Scandium(III) chloride hydrate is utilized as a catalyst in Prins cyclization reactions, which are crucial for constructing complex cyclic molecules from simpler starting materials. alfachemic.comchemicalbook.com

Aldol (B89426) Reactions: It serves as an efficient catalyst in aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry, valuable for synthesizing pharmaceuticals and other fine chemicals. wikipedia.orgscandium.org

Asymmetric Synthesis: The compound has shown utility in catalyzing asymmetric reactions, which are vital for producing specific chiral molecules, a key consideration in drug development. scandium.org

Precursor for Scandium Compounds:

This compound is a key starting material for the synthesis of a variety of other scandium-containing compounds. For instance, its reaction with tetrahydrofuran (B95107) (THF) yields ScCl₃(THF)₃, a THF-soluble complex that is instrumental in the preparation of organoscandium compounds. wikipedia.orgchemeurope.com It is also a precursor for creating Lewis acid-surfactant combined catalysts (LASCs), such as its dodecyl sulfate (B86663) salt, which has been explored in aldol-like reactions. wikipedia.orgchemeurope.com

Structural Chemistry and Research:

The hydrated forms of scandium chloride have been the subject of detailed structural studies. X-ray crystallography has revealed that one such hydrate is the salt trans-[ScCl₂(H₂O)₄]Cl·2H₂O. wikipedia.org More recent research has synthesized and characterized various scandium chloride hydrates, including ScCl₃·3H₂O and [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O, using techniques like single-crystal X-ray diffraction and ⁴⁵Sc NMR spectroscopy. researchgate.netiaea.org These studies provide valuable insights into the coordination chemistry of the scandium ion.

Table 1: Selected Catalytic Applications of this compound

| Reaction Type | Role of this compound | Significance |

|---|---|---|

| Prins Cyclization | Lewis acid catalyst | Formation of complex cyclic structures alfachemic.comchemicalbook.com |

| Aldol Reactions | Lewis acid catalyst | Carbon-carbon bond formation for fine chemicals and pharmaceuticals wikipedia.orgscandium.org |

| Asymmetric Synthesis | Chiral Lewis acid catalyst | Production of specific enantiomers of chiral molecules scandium.org |

Identification of Current Research Gaps and Emerging Challenges in this compound Chemistry

Despite the advances in understanding this compound, several research gaps and challenges remain.

Control of Hydration and Dehydration:

A significant challenge lies in the controlled synthesis of specific hydrates and the complete dehydration to anhydrous scandium chloride. The dissolution of scandium metal in concentrated hydrochloric acid can lead to a variety of hydrated products depending on the reaction conditions. researchgate.net The preparation of anhydrous scandium chloride is complicated by the fact that simply heating the hydrates can lead to the formation of scandium oxide due to the strength of the Sc-O bonds. mdpi.comwikipedia.org Developing straightforward and safe methods for dehydration remains an active area of research, with some methods avoiding hazardous reagents like thionyl chloride. researchgate.net

Understanding Complex Solution Behavior:

The behavior of scandium ions in aqueous solutions is complex. At a pH below 4, the hydrated Sc³⁺ cation is the dominant species. mdpi.com However, as the pH increases, hydroxy complexes such as ScOH²⁺ and Sc(OH)₂⁺ begin to form. mdpi.com Furthermore, studies have shown that in hydrothermal fluids, scandium does not form stable complexes with chloride ions, which is in contrast to other rare earth elements. geoscienceworld.orgresearchgate.net This highlights the need for a deeper understanding of scandium's speciation in various aqueous environments.

Transition Metal versus Rare Earth Behavior:

An ongoing debate in the scientific community is whether scandium behaves more like a transition metal or a rare earth element. aip.org While it is the first of the 3d transition metals, its chemistry is often compared to that of the lanthanides. aip.org Research into the electronic properties of scandium on silicon surfaces, for example, suggests its behavior is closer to that of transition metals. aip.org This fundamental question has implications for its application in materials science and catalysis.

Computational and Spectroscopic Frontiers:

While techniques like ⁴⁵Sc NMR spectroscopy and DFT calculations have provided significant insights into the structure of scandium chloride hydrates, there are still challenges. researchgate.net For instance, DFT calculations have been found to overestimate certain parameters, suggesting the need for more refined computational models that can account for dynamic processes like crystal water dynamics. researchgate.net Further development in these areas will be crucial for a more complete understanding of this compound.

Table 2: Characterization Data for Selected Scandium Chloride Hydrates

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| trans-[ScCl₂(H₂O)₄]Cl·2H₂O | - | - | Octahedral scandium center with four water molecules and two chloride ions in the inner sphere. | wikipedia.org |

| ScCl₃·3H₂O (SCTH) | - | - | Contains two distinct octahedrally coordinated scandium sites. | researchgate.netiaea.org |

| [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O (SCOH) | - | - | Features a hepta-coordinated scandium site with bridging hydroxide (B78521) ligands. | researchgate.netiaea.org |

Properties

Molecular Formula |

Cl3H2OSc |

|---|---|

Molecular Weight |

169.33 g/mol |

IUPAC Name |

scandium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Sc/h3*1H;1H2;/q;;;;+3/p-3 |

InChI Key |

UJMNPKCPAGGCBI-UHFFFAOYSA-K |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Sc+3] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Crystallization Science of Scandium Iii Chloride Hydrates

Precision Synthesis of Discrete Scandium(3+);trichloride (B1173362);hydrate (B1144303) Stoichiometries

The synthesis of scandium(III) chloride hydrates with a specific number of water molecules requires precise control over reaction conditions. Different synthetic strategies have been developed to achieve this, ranging from controlled hydration of the anhydrous form to more advanced solvothermal, hydrothermal, and mechanochemical methods.

Controlled Hydration Protocols for Specific Water Content

The most straightforward method to obtain scandium(III) chloride hydrates is through the controlled hydration of anhydrous scandium(III) chloride (ScCl₃) or the dehydration of a higher hydrate, such as the hexahydrate (ScCl₃·6H₂O). chemeurope.comwikipedia.org The degree of hydration is highly dependent on factors like humidity, temperature, and the duration of exposure to a water-containing environment.

One common laboratory-scale preparation involves dissolving scandium(III) oxide in concentrated hydrochloric acid followed by evaporation to dryness to yield a hydrated form of scandium(III) chloride. kuleuven.beacs.org However, achieving a specific stoichiometry, such as the trihydrate (ScCl₃·3H₂O), requires more rigorous control. iaea.org For instance, the synthesis of ScCl₃·3H₂O has been achieved and its crystal structure reported for the first time, highlighting the ongoing research in this area. iaea.org

The dehydration of scandium chloride hexahydrate using simple organic solvents has also been explored. This process can lead to the formation of various solvated scandium chloride compounds, demonstrating the lability of the water ligands and the potential for synthesizing a range of derivatives. researchgate.net

Table 1: Controlled Hydration/Dehydration Approaches

| Starting Material | Reagents/Conditions | Product Stoichiometry | Reference |

| Scandium(III) oxide | Concentrated Hydrochloric Acid, Evaporation | Hydrated Scandium(III) Chloride | kuleuven.beacs.org |

| Anhydrous ScCl₃ | Controlled exposure to humidity | ScCl₃·nH₂O (n varies) | chemeurope.com |

| ScCl₃·6H₂O | Dehydration | Lower hydrates | researchgate.net |

| Scandium Metal | Concentrated Aqueous Hydrochloric Acid | [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O | researchgate.net |

Solvothermal and Hydrothermal Synthetic Routes

Solvothermal and hydrothermal syntheses are powerful techniques for preparing crystalline materials from solutions under elevated temperatures and pressures. nih.gov These methods offer excellent control over the size, morphology, and crystallinity of the resulting products. In the context of scandium(III) chloride hydrates, these routes can facilitate the formation of specific hydrate phases that may not be accessible under ambient conditions.

Hydrothermal synthesis, which uses water as the solvent, can be particularly effective for crystallizing specific hydrates of scandium chloride. The temperature and pressure inside the autoclave influence the solubility of the scandium salt and the kinetics of crystal growth, allowing for the targeted synthesis of desired hydrate stoichiometries. While specific examples for scandium chloride hydrates are not extensively detailed in the provided results, the principles of hydrothermal synthesis of other metal hydrates suggest its applicability. nih.gov

Solvothermal synthesis, employing non-aqueous solvents, can be used to control the coordination environment around the scandium ion, potentially leading to the formation of mixed-ligand complexes or preventing the formation of highly hydrated species. nih.gov For example, the reaction of ScCl₃ with tetrahydrofuran (B95107) (THF) yields the THF-soluble complex ScCl₃(THF)₃, which is a key intermediate in organoscandium chemistry. wikipedia.org

Crystal Growth and Polymorphism of Scandium(III) Chloride Hydrates

The crystalline structure of scandium(III) chloride hydrates is a critical aspect that influences their physical and chemical properties. Understanding the factors that govern crystal growth and the potential for polymorphism is essential for controlling the final product.

Elucidation of Crystallization Kinetics and Mechanisms

The study of crystallization kinetics provides insights into the rate of crystal formation and the factors that influence it. For scandium(III) chloride hydrates, the mechanism of crystallization from aqueous solutions involves the hydration of the Sc³⁺ ion, followed by the nucleation and growth of the crystalline hydrate.

The hydrated scandium(III) ion in aqueous solution is known to coordinate with water molecules. researchgate.net X-ray absorption spectroscopy has been used to study the structure of hydrated scandium ion clusters and observe the stepwise reaction between scandium(III) chloride and water molecules. biosynth.com The formation of specific hydrate crystals from such solutions is a complex process influenced by factors such as supersaturation, temperature, pH, and the presence of impurities.

Recent studies have utilized ⁴⁵Sc NMR spectroscopy and DFT calculations to characterize the synthesized scandium chloride hydrates, such as ScCl₃·3H₂O and [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O. iaea.orgresearchgate.net These techniques provide valuable information about the local environment of the scandium atoms within the crystal lattice, which is crucial for understanding the crystallization mechanism.

Influence of Reaction Parameters on Hydrate Phase Formation

The specific crystalline phase of a scandium(III) chloride hydrate that forms is highly sensitive to the reaction parameters. These parameters can dictate which polymorphic form is favored or whether a particular hydrate stoichiometry is produced.

Key Reaction Parameters:

Temperature: Temperature affects the solubility of scandium chloride and the kinetics of nucleation and crystal growth. For instance, a one-step rapid heating process has been used to prepare high-purity anhydrous ScCl₃, where the temperature for removing residual crystal water was a critical parameter. mdpi.com

Solvent: The choice of solvent can dramatically influence the resulting product. As seen in the dehydration of ScCl₃·6H₂O, using different organic solvents can lead to the isolation of various solvated complexes instead of a simple lower hydrate. researchgate.net

pH: The pH of the solution can affect the speciation of scandium in solution. For example, in hydrothermal fluids, scandium can form hydroxide (B78521) complexes at different pH values. researchgate.net

Concentration: The concentration of the scandium chloride solution will determine the level of supersaturation, a key driving force for crystallization.

The crystal structure of ScCl₃ itself is a layered BiI₃-type structure with octahedral scandium centers. wikipedia.org When hydrated, the coordination environment of the scandium ion changes. For example, in trans-[ScCl₂(H₂O)₄]Cl·2H₂O, the scandium is coordinated to two chloride ions and four water molecules. wikipedia.org The interplay of the aforementioned parameters determines which of these or other possible hydrate structures is formed.

Precursor Chemistry and Purity Control in Scandium(III) Hydrate Synthesis

The synthesis of high-purity scandium(III) chloride hydrate is fundamentally dependent on the choice of precursor materials and the stringent control of reaction conditions to prevent the formation of impurities. The primary challenge in its synthesis is the propensity of scandium chloride to hydrolyze, forming insoluble scandium oxychloride (ScOCl), which contaminates the final product. mdpi.com

The selection of precursors is the initial step in defining the synthetic route. Scandium(III) oxide (Sc₂O₃) is one of the most common and commercially available starting materials. mdpi.comkuleuven.be The synthesis process typically involves the dissolution of scandium oxide in concentrated hydrochloric acid. mdpi.comkuleuven.be Even low-purity grades of scandium oxide can be utilized as precursors in processes designed to yield high-purity scandium chloride. mdpi.com Alternatively, elemental scandium metal can be directly reacted with hydrogen chloride to produce scandium(III) chloride. chemeurope.com Research has also demonstrated the synthesis of scandium chloride hydrates starting from the reaction of elemental scandium (Sc(0)) with concentrated aqueous hydrochloric acid. researchgate.net

Table 1: Precursor Materials for Scandium(III) Chloride Hydrate Synthesis

| Precursor Material | Chemical Formula | Typical Reagent | Reference |

|---|---|---|---|

| Scandium(III) Oxide | Sc₂O₃ | Concentrated Hydrochloric Acid (HCl) | mdpi.comkuleuven.be |

| Elemental Scandium | Sc | Hydrogen Chloride (HCl) | chemeurope.comresearchgate.net |

Purity control is a critical aspect of the synthesis, focusing on minimizing both metallic impurities and the products of hydrolysis. A significant advancement in this area is the development of a one-step rapid heating process designed to produce high-purity anhydrous scandium chloride, which can subsequently be hydrated. mdpi.com This method involves heating a mixture of scandium oxide and an auxiliary salt, such as ammonium (B1175870) chloride (NH₄Cl), in an inert atmosphere. mdpi.com The role of ammonium chloride is to create a reaction environment that suppresses the hydrolysis of scandium chloride. mdpi.com

Research findings indicate that the ratio of scandium oxide to ammonium chloride is a crucial parameter. An optimal mass ratio of m(Sc₂O₃):m(NH₄Cl) of 1:2.5 has been shown to significantly reduce the rate of scandium hydrolysis. mdpi.com

The kinetics of the dehydration process are also meticulously controlled. The heating rate must be sufficiently fast to vaporize the crystal water so it can be swiftly removed by a flow of inert gas, such as argon, thereby minimizing its contact time with scandium chloride. mdpi.com An optimized heating rate of 12 °C/min has been identified to yield a product with a minimal hydrolysis rate. mdpi.com The final temperature for removing residual crystal water is also a key factor, with studies indicating 400 °C as an effective temperature under specific conditions. mdpi.com Through the precise control of these parameters, a purity of 99.69% for anhydrous scandium chloride has been achieved, with a scandium hydrolysis rate as low as 1.19%. mdpi.com

Table 2: Optimized Conditions for High-Purity Anhydrous ScCl₃ Synthesis via Rapid Heating

| Parameter | Optimized Value | Result | Reference |

|---|---|---|---|

| Raw Material Ratio (m(Sc₂O₃):m(NH₄Cl)) | 1:2.5 | Minimized hydrolysis rate | mdpi.com |

| Heating Rate | 12 °C/min | Scandium hydrolysis rate of 1.86% | mdpi.com |

| Final Temperature | 400 °C | Effective removal of residual crystal water | mdpi.com |

| Argon Flow | 7.5 L/min | Purity of 99.69% and hydrolysis rate of 1.19% | mdpi.com |

| Holding Time | 90 min |

For the removal of metallic impurities, particularly from raw materials derived from ores or industrial waste, hydrometallurgical techniques such as solvent extraction are widely employed. nih.govmatec-conferences.org These methods are effective for the separation and purification of scandium from aqueous solutions containing other metal ions. nih.gov Iron is a common impurity found alongside scandium, and its separation is a key purification step. matec-conferences.org Specific organophosphorus extractants like di-2-ethylhexyl phosphoric acid (D2EHPA) and tributyl phosphate (B84403) (TBP) are used to selectively extract scandium ions. nih.govsemanticscholar.org The efficiency of these purification methods allows for the production of very high-purity scandium chloride hydrate, with commercially available grades reaching 99.999% purity. sigmaaldrich.comncelements.com Analytical techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Energy-Dispersive X-ray Spectroscopy (EPMA) are used to confirm the crystalline quality and elemental purity of the final product. mdpi.com

Table 3: Typical Impurity Analysis in High-Purity (99.99%) Scandium Chloride Hydrate

| Impurity Element Oxide | Maximum Concentration (%) | Reference |

|---|---|---|

| La₂O₃ | <0.0005 | ncelements.com |

| CeO₂ | <0.0005 | |

| Pr₆O₁₁ | <0.0005 | |

| Nd₂O₃ | <0.0005 | |

| Sm₂O₃ | <0.0005 | |

| Eu₂O₃ | <0.0005 | |

| Gd₂O₃ | <0.0005 | |

| Tb₄O₇ | <0.0005 | |

| Dy₂O₃ | <0.0005 | |

| Ho₂O₃ | <0.0005 | |

| Er₂O₃ | <0.0005 | |

| Tm₂O₃ | <0.0005 | |

| Yb₂O₃ | <0.0010 | |

| Lu₂O₃ | <0.0005 | |

| Y₂O₃ | <0.0005 | |

| Fe₂O₃ | 0.0019 | ncelements.com |

| SiO₂ | 0.0036 | |

| CaO | <0.005 | ncelements.com |

Sophisticated Structural Elucidation and Spectroscopic Characterization of Scandium 3+ ;trichloride;hydrate

Single-Crystal X-ray Diffraction Analysis of Scandium(3+);trichloride (B1173362);hydrate (B1144303) and its Coordination Sphere

The hydrated form of scandium chloride, specifically the hexahydrate (ScCl₃·6H₂O), has been characterized by X-ray crystallography. wikipedia.orgnih.gov The analysis reveals that the scandium(III) ion is octahedrally coordinated. wikipedia.org Interestingly, the coordination sphere is not exclusively composed of water molecules. Instead, the structure is best described as the salt trans-[ScCl₂(H₂O)₄]Cl·2H₂O. wikipedia.org This indicates that two chloride ions are directly bonded to the scandium center, occupying trans positions in the octahedron, while four water molecules complete the inner coordination sphere. The remaining chloride ion and two water molecules are located in the crystal lattice but are not directly coordinated to the scandium ion. wikipedia.org

The heptahydrate form, ScCl₃·7H₂O, has also been characterized and found to contain a seven-coordinate scandium ion, [Sc(H₂O)₇]³⁺, with a pentagonal-bipyramidal geometry. researchgate.net This highlights the variability in the coordination environment of scandium depending on the degree of hydration.

Determination of Coordination Environment and Hydrogen Bonding Networks

The coordination environment of the scandium(III) ion in its hydrated chloride salts is a subject of detailed study. In aqueous solutions, X-ray scattering measurements suggest that the Sc³⁺ ion is surrounded by approximately seven water molecules in the first coordination shell at a distance of about 215 pm. acs.org However, in the solid state, as seen in the hexahydrate, the coordination number is six, with a mixed ligand sphere of chloride and water. wikipedia.org

A complex network of hydrogen bonds plays a critical role in stabilizing the crystal structure of scandium(3+);trichloride;hydrate. In trans-[ScCl₂(H₂O)₄]Cl·2H₂O, the coordinated and uncoordinated water molecules, along with the chloride ions, participate in extensive hydrogen bonding. These interactions link the individual complex cations and counter-ions into a three-dimensional supramolecular assembly. wikipedia.org Similarly, in a related compound, di-μ-hydroxido-bis-[triaqua(nitrato-κ²O,O')scandium(III)] dichloride, O-H···O and O-H···Cl hydrogen bonds are crucial in forming the extended network. nih.gov

| Compound | Coordination Number | Geometry | Coordinating Ligands | Sc-O Bond Lengths (Å) | Sc-Cl Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|---|

| trans-[ScCl₂(H₂O)₄]Cl·2H₂O | 6 | Octahedral | 4 H₂O, 2 Cl⁻ | - | - | wikipedia.org |

| [Sc(H₂O)₇]Cl₃ | 7 | Pentagonal Bipyramidal | 7 H₂O | 2.095 (axial), 2.157-2.209 (equatorial) | - | researchgate.net |

| [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂ | 7 | Distorted Pentagonal Bipyramidal | 1 NO₃⁻, 2 OH⁻, 3 H₂O | - | - | nih.gov |

High-Resolution Structural Refinement and Charge Density Analysis

High-resolution X-ray diffraction allows for a more detailed analysis of the electron density distribution within the crystal, providing insights into the nature of chemical bonding. While specific high-resolution structural refinement and charge density analysis studies on this compound are not extensively reported in the provided search results, the principles of such analyses are well-established.

Charge density analysis would involve the precise measurement of X-ray diffraction intensities to model the electron density distribution throughout the unit cell. This can reveal subtle details about covalent versus ionic character of the Sc-Cl and Sc-O bonds, the polarization of electron density on the coordinated water molecules, and the nature of the hydrogen bonds. The scandium ion, Sc³⁺, has a formal charge of +3. vaia.com The electron configuration of scandium is [Ar] 3d¹4s², and in its +3 oxidation state, it has an empty 3d subshell, [Ar]3d⁰. wikipedia.orgdocbrown.info This lack of d-electrons influences its bonding and magnetic properties.

Neutron Diffraction Investigations for Hydronium Proton Localization

Neutron diffraction is a powerful technique for locating light atoms, particularly hydrogen, with high precision. This is because neutrons scatter off atomic nuclei, and the scattering cross-section of hydrogen (or its isotope deuterium) is comparable to that of heavier atoms. While a specific neutron diffraction study focused solely on hydronium proton localization in this compound was not found, the methodology is highly relevant for understanding the details of hydration and proton dynamics in such systems.

In hydrated metal salts, neutron diffraction can distinguish between coordinated water molecules (H₂O), lattice water molecules, and potentially the presence of hydronium ions (H₃O⁺) if the compound were to exhibit strong acidity in the solid state. The precise location of hydrogen atoms allows for an unambiguous determination of the hydrogen bonding network. nih.gov For instance, neutron diffraction studies on other hydrated systems have provided clear evidence for the geometry of the water molecules and the nature of their interactions. nih.gov A neutron diffraction study on ScD₁.₈ has been conducted to determine the mean-square displacements of scandium and deuterium. aps.org

Advanced Vibrational and Electronic Spectroscopic Probes for Structural and Electronic Insights

Spectroscopic techniques provide complementary information to diffraction methods, probing the vibrational and electronic energy levels of the compound.

Raman and Infrared Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, is used to study the vibrational modes of molecules. For this compound, these techniques can identify the characteristic vibrations of the Sc-O and Sc-Cl bonds within the coordination sphere, as well as the vibrational modes of the water molecules.

Studies on aqueous solutions of scandium chloride have utilized Raman spectroscopy to investigate the formation of chloro complexes. researchgate.net The Raman spectrum of the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, in perchlorate (B79767) solution shows a polarized band at 442 cm⁻¹, assigned to the symmetric Sc-O stretching mode (ν₁). researchgate.net In scandium chloride solutions, the presence of chloro complexes is indicated by changes in the Raman spectrum. researchgate.net Far-infrared spectra of anhydrous ScCl₃ and its complexes have also been reported, providing information on the Sc-Cl stretching frequencies. rsc.org

| Complex | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|---|

| [Sc(H₂O)₆]³⁺ (in perchlorate solution) | ν₁(a₁g) Sc-O stretch | 442 | Raman | researchgate.net |

| [Sc(H₂O)₆]³⁺ (in perchlorate solution) | ν₂(eg) | 410 | Raman | researchgate.net |

| [Sc(H₂O)₆]³⁺ (in perchlorate solution) | ν₅(f₂g) | 295 | Raman | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Scandium-Containing Species (e.g., ⁴⁵Sc NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the local environment of specific nuclei. ⁴⁵Sc NMR, in particular, is highly sensitive to the coordination environment of the scandium ion. huji.ac.il The chemical shift and the quadrupolar coupling constant are two key parameters obtained from ⁴⁵Sc NMR that provide structural information. nih.gov

Solid-state ⁴⁵Sc NMR studies have been performed on ScCl₃·6H₂O. nih.gov The quadrupolar coupling constant (Cq), which is sensitive to the symmetry of the electric field gradient around the nucleus, can distinguish between different coordination environments. For instance, a more symmetric environment leads to a smaller Cq value. nih.gov The ⁴⁵Sc NMR chemical shift covers a wide range, and different types of scandium compounds have characteristic chemical shift values. huji.ac.il For example, ⁴⁵Sc NMR has been used to study the complexation of scandium trichloride with various ligands. icm.edu.pl

| Compound | Quadrupolar Coupling Constant (Cq) (MHz) | Isotropic Chemical Shift (δiso) (ppm) | Reference |

|---|---|---|---|

| ScCl₃·6H₂O | - | - | nih.gov |

| Sc(acac)₃ | 3.9 | - | nih.gov |

| Sc(NO₃)₃·5H₂O | 13.1 | - | nih.gov |

| SCTH (ScCl₃·3H₂O) - Sc(1) | 2.0 ± 0.1 | - | researchgate.net |

| SCTH (ScCl₃·3H₂O) - Sc(2) | 3.81 ± 0.05 | - | researchgate.net |

| SCOH ([{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O) | 14.68 ± 0.05 | - | researchgate.net |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, complementary techniques for investigating the electronic structure of materials. rsc.orgrsc.org While XPS provides information about the elemental composition and chemical states on the surface, XAS probes the local geometric and electronic structure in the bulk of the material. rsc.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS) of scandium trichloride hydrate confirms the presence of scandium, chlorine, and oxygen (from the water of hydration). Analysis of the core level spectra reveals the oxidation states of the constituent elements. For scandium, the binding energy is consistent with the Sc³⁺ state, as it typically has no 3d electrons in its ground state in ionic compounds. rsc.orgresearchgate.net Studies on ScCl₃·6H₂O have shown distinct photoelectron peaks for scandium, chlorine, and oxygen, which can be monitored to observe chemical changes, such as fluorination reactions. researchgate.net The energy of the core electrons, probed by XPS, is a key piece of information for understanding the electronic transitions observed in XAS. rsc.org

X-ray Absorption Spectroscopy (XAS) provides detailed insight into the coordination chemistry of the scandium ion in its hydrated form. rsc.org The technique is sensitive to the local environment around the absorbing atom, making it ideal for studying the structure of hydrated ions in both crystalline solids and aqueous solutions. researchgate.netrsc.orgresearchgate.net Specifically, the X-ray Absorption Near Edge Structure (XANES) at the Sc K-edge provides information on the coordination geometry and the empty electronic states. minsocam.org The fine structure of the Sc K-edge reflects the nature of the chemical bond between scandium and its ligands. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS) analysis of scandium trichloride solutions and crystalline hydrates has been used to determine the coordination number and bond distances of the hydrated Sc³⁺ ion. researchgate.netresearchgate.net These studies have shown that the coordination environment of scandium can vary. In crystalline heptahydrates, such as [Sc(OH₂)₇]Cl₃, the scandium ion is seven-coordinate with a pentagonal-bipyramidal geometry. researchgate.net In aqueous solutions, evidence suggests a higher coordination number, possibly eight, with a distorted bicapped trigonal prismatic geometry. researchgate.net

Detailed research findings from XAS studies on hydrated scandium ions are summarized in the table below.

| Technique | Sample Type | Coordination Number (CN) | Geometry | Sc-O Bond Distances (Å) |

| EXAFS/LAXS | Acidic Aqueous Solution | ~8 | Distorted Bicapped Trigonal Prism | 2.17 (to 6 prism waters), 2.32 (to 1 capping water), ~2.5 (to 1 capping water) researchgate.net |

| X-ray Diffraction | Crystalline Heptahydrate | 7 | Pentagonal Bipyramidal | Axial: 2.095; Equatorial: 2.157–2.209 researchgate.net |

Electron Microscopy Techniques for Morphological and Microstructural Characterization

Electron microscopy techniques are indispensable for the characterization of materials at the micro- and nanoscale, providing direct visualization of particle morphology, surface topography, and internal structure. For crystalline powders like scandium trichloride hydrate, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer critical insights into the physical characteristics of the compound that are not accessible by spectroscopic or diffraction methods alone. mdpi.comresearchgate.net

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of a material. In the analysis of scandium chloride, SEM is used to observe the microstructure, crystal habit, and particle size distribution of the synthesized powder. mdpi.com Studies on anhydrous scandium chloride prepared through specific processes have utilized SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), to confirm that the resulting material has good crystallization and a uniform composition. mdpi.com For the hydrated form, SEM would similarly be employed to assess the morphology of the crystals, providing visual evidence of their shape, size, and surface features, which are influenced by the conditions of crystallization and hydration.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Composition

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal microstructure, crystallinity, and nanoscale features of a material. rsc.org While detailed TEM studies focused specifically on the solid-state structure of scandium trichloride hydrate are not widely published, the technique's utility has been noted in related contexts. For instance, TEM has been used to observe the formation of very fine precipitates from solutions containing scandium chloride, indicating its capability to identify the onset of nucleation and characterize nanoscale particles that may form during chemical reactions or phase changes. researchgate.net This capacity for high-resolution imaging would allow for the direct visualization of the crystal lattice, the identification of defects or dislocations within the crystals, and the analysis of any nanoscale impurities or secondary phases present in the scandium trichloride hydrate sample.

Theoretical and Computational Investigations of Scandium 3+ ;trichloride;hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Reactivity

Density Functional Theory (DFT) has become a critical tool for investigating the properties of scandium compounds, offering a balance between computational cost and accuracy for systems with many electrons, like those involving transition metals. nih.gov It is employed to model the electronic structure, optimize molecular geometries, and predict spectroscopic properties of scandium trichloride (B1173362) hydrates.

DFT calculations are instrumental in determining the stable geometries of scandium trichloride hydrates. Scandium(III) is a hard Lewis acid and readily interacts with water molecules to form various aquo complexes. wikipedia.org In the solid state, one identified hydrate (B1144303) is the salt trans-[ScCl₂ (H₂O)₄]Cl·2H₂O, which features an octahedrally coordinated scandium center. wikipedia.org

Computational studies explore the energetic landscape of different hydration states. For the isolated hydrated scandium ion, [Sc(H₂O)ₙ]³⁺, DFT calculations have been performed for clusters with one to nine water molecules. acs.org These calculations show that the hexaaqua-scandium(III) ion, [Sc(OH₂)₆]³⁺, is a particularly stable configuration. acs.org The stability of the hexaaqua complex over a heptaaqua species, [Sc(OH₂)₇]³⁺, has been demonstrated, with the former being energetically favored. acs.org The calculated Sc-O bond length for the [Sc(OH₂)₆]³⁺ cluster is in good agreement with experimental values of approximately 2.18 Å. acs.org

Further studies using DFT investigated the adsorption of hydrated Sc³⁺ on mineral surfaces, identifying Sc(H₂O)₈³⁺ as an optimal adsorption configuration in that specific environment. researchgate.net The geometry of the hydrated ion can vary, with studies suggesting coordination numbers ranging from six to eight depending on the conditions. researchgate.net DFT calculations on the compound ScCl₃·3H₂O have also been performed to characterize its structure. researchgate.netrsc.org

Table 1: Selected Calculated and Experimental Bond Distances for Hydrated Scandium(III) Species

| Species | Method | Sc-O Bond Distance (Å) | Sc-Cl Bond Distance (pm) | Source(s) |

| [Sc(OH₂)₆]³⁺ | DFT (MP2 level) | 2.18 | N/A | acs.org |

| Hydrated Sc³⁺ in aqueous solution | EXAFS | 2.17 | N/A | researchgate.net |

| Aqueous ScCl₃ solution | X-ray Diffraction | 2.15 | 264 | researchgate.net |

| Monomeric ScCl₃ (gas phase) | DFT | N/A | 228.5 | acs.org |

This table is interactive. Click on the headers to sort.

The nature of bonding in hydrated scandium chloride is elucidated through analysis of electronic charge distribution. DFT studies, such as those employing Mulliken population analysis, provide insights into charge transfer between the scandium ion and the surrounding ligands (water and chloride). In studies of hydrated Sc³⁺ adsorbed on kaolinite (B1170537), charge density difference plots show significant electron accumulation between the scandium ion and the coordinating oxygen atoms of the water molecules, indicating covalent character in the Sc-O bonds. researchgate.net The charge transfer on a magnesium-doped kaolinite surface was found to be the most pronounced, suggesting enhanced interaction. researchgate.net

Frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the reactivity of the complex. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the molecule. For organometallic complexes, DFT calculations are routinely used to determine these orbitals. researchgate.net In the context of hydrated scandium chloride, the LUMO is typically centered on the scandium ion, reflecting its Lewis acidic nature and susceptibility to nucleophilic attack. The HOMOs are generally associated with the lone pairs of the oxygen atoms in the water ligands or the chloride ions. The relative energies of these orbitals are influenced by the coordination environment and can be significantly affected by factors such as the presence of chloride ions in the first coordination sphere. diva-portal.org

DFT calculations are a powerful tool for predicting vibrational frequencies, which can be directly compared with experimental infrared (IR) and Raman spectra to validate computational models and assign spectral features. rsc.orgresearchgate.netumass.edursc.org For the hydrated scandium(III) ion, Raman spectroscopy has identified a strong, polarized band around 442 cm⁻¹, which is assigned to the totally symmetric Sc-O stretching mode (ν₁) of the [Sc(OH₂)₆]³⁺ octahedral core. acs.orgresearchgate.net Depolarized modes at approximately 295 cm⁻¹ and 410 cm⁻¹ are also observed. acs.org

Initial DFT calculations on a simple [Sc(OH₂)₆]³⁺ cluster showed a discrepancy with experimental frequencies, predicting values about 11% lower. acs.org This highlighted the importance of the environment surrounding the primary hydration shell. More sophisticated models that include a second hydration sphere, such as a [Sc(OH₂)₁₈]³⁺ cluster (denoted Sc[6+12]), yield calculated frequencies in excellent agreement with experimental data. researchgate.net For example, the calculated ν₁ Sc-O frequency for the Sc[6+12] cluster was found to be 447 cm⁻¹, very close to the experimental value of 442 cm⁻¹. researchgate.net This demonstrates that the inclusion of outer-sphere water molecules is crucial for accurately modeling the vibrational properties of the hydrated scandium ion.

Table 2: Experimental and Calculated Vibrational Frequencies for the Hexaaquascandium(III) Ion

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Raman) | Calculated Frequency (cm⁻¹) (DFT, Sc[6+12] model) | Source(s) |

| ν₁(a₁g) (Sc-O stretch) | 442 | 447 | acs.orgresearchgate.net |

| ν₂(e₉) | 410 | - | researchgate.net |

| ν₅(f₂g) | 295 | - | researchgate.net |

| ν₃(f₁ᵤ) (IR active) | 460 | - | acs.org |

This table presents a comparison of key vibrational modes. The notation a₁g, e₉, etc., refers to the symmetry of the vibrations.

Molecular Dynamics (MD) Simulations for Hydration Dynamics and Solution Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of systems, providing a window into the dynamic processes of hydration and ion interactions in solution. nih.govrsc.org

MD simulations are essential for understanding the dynamics of water molecules in the hydration shells of the Sc³⁺ ion. The rate at which water molecules enter and leave the first coordination sphere is a key parameter that influences the reactivity of the ion. For trivalent lanthanide ions, which are chemically similar to Sc³⁺, QM/MM MD simulations have shown that water molecules in the first hydration shell have mean residence times (MRT) on the order of hundreds of picoseconds. For example, the MRT for water around La³⁺ was calculated to be 208 ps. bohrium.com

These simulations reveal the mechanisms of exchange, which can be associative, dissociative, or interchange in nature. Simulations of lanthanide ions show that for larger ions, an associative mechanism where an incoming water molecule joins the first shell before another one leaves is common. rsc.org For smaller, more charge-dense ions, a dissociative mechanism, where a water molecule must first leave to create a vacancy, is often favored due to steric crowding. rsc.org Given the small ionic radius of Sc³⁺, its water exchange is expected to be relatively slow and likely proceeds through a more dissociative pathway. Calculating these exchange rates can be achieved through reactive-flux molecular dynamics simulations. nih.gov

In aqueous solutions of scandium trichloride, the chloride ions can interact directly with the hydrated scandium ion. MD simulations, complemented by experimental data, are used to investigate the extent of this ion-pairing. nih.govresearchgate.net X-ray diffraction studies of concentrated scandium chloride solutions have provided clear evidence for the formation of contact ion pairs (CIPs), where the chloride ion is in direct contact with the Sc³⁺ ion. researchgate.net These studies determined an Sc³⁺—Cl⁻ contact distance of 264 pm. researchgate.net

The formation of these inner-sphere chloro complexes, such as [ScCl(H₂O)ₙ]²⁺, is also supported by Raman spectroscopy, which detects thermodynamically weak chloro complexes in ScCl₃ solutions. researchgate.net MD simulations can quantify the stability of these ion pairs by calculating the potential of mean force (PMF) along the Sc³⁺—Cl⁻ distance. The resulting radial distribution functions (RDFs) from these simulations show distinct peaks corresponding to contact ion pairs, solvent-separated ion pairs (SSIPs), and the broader solvent structure. researchgate.netresearchgate.net These simulations reveal that in concentrated solutions, anions may not form their own distinct hydration sphere and instead compete with water molecules for positions in the first coordination shell of the cation. researchgate.net

Ab Initio Molecular Orbital Calculations for Reaction Pathways and Thermochemistry

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics, have been instrumental in mapping the reaction pathways and understanding the thermochemistry of chloroaquascandium(III) complexes. These calculations model the species in the gas phase to provide insights into their intrinsic properties.

Reaction Pathways: The fundamental reaction pathway investigated is the sequential substitution of water (aqua) ligands by chloride ligands in the coordination sphere of the scandium(III) ion. A series of geometry, frequency, and energy calculations for various chloroaquascandium(III) complexes, with the general formula [ScClx(H2O)n-x]^(3-x)+, have been performed at high levels of theory, such as Møller-Plesset perturbation theory (MP2) with the 6-31+G* basis set. researchgate.net This systematic approach allows for a thorough examination of all species up to and including hexacoordinate complexes.

The calculations reveal the structural changes that occur as water molecules are replaced by chloride ions. For instance, in the case of the octahedral trihydrate, two distinct isomers can be formed: the facial (fac) and meridional (mer) isomers, depending on the arrangement of the three water and three chloride ligands. Computational studies can determine the relative stability of these isomers.

Thermochemistry: Thermochemical data, such as electronic binding energies and enthalpies, are critical outputs of ab initio calculations. These values help predict the stability of different hydrated species. Studies on scandium aqua clusters, Sc³⁺(H₂O)n, have been performed at the Hartree-Fock (HF) and MP2 levels of theory. researchgate.net

A key finding is that for the scandium(III) system, hexacoordination (six water molecules) is inherently more stable than heptacoordination (seven water molecules). researchgate.net The theoretical binding energy calculated for the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, accounts for a significant portion (54–59%) of the experimentally determined hydration enthalpy of the scandium ion. researchgate.net To achieve better agreement with experimental data, calculations have shown the importance of including an explicit second hydration sphere, as in the Sc³⁺(H₂O)₁₈ cluster, which brings the predicted single-ion hydration enthalpy to approximately 89% of the experimental value. researchgate.net

The calculated bond lengths from these theoretical models can be compared with experimental data where available. For example, ab initio calculations predict Sc–Cl distances of 2.37 to 2.41 Å and Sc–O distances of 2.29 to 2.30 Å in certain chloro-aqua complexes, which compare favorably with experimental values from X-ray structures of related compounds. researchgate.net

| Complex Type | Bond | Calculated Distance (Å) at MP2 Level | Experimental Distance (Å) |

|---|---|---|---|

| Chloro-aqua Scandium(III) | Sc—O | 2.29 - 2.30 researchgate.net | 2.165 - 2.257 researchgate.net |

| Chloro-aqua Scandium(III) | Sc—Cl | 2.37 - 2.41 researchgate.net | 2.3686 - 2.4104 researchgate.net |

| Hexaaqua Scandium(III) | Sc—O | ~2.18 researchgate.net | 2.18 (EXAFS data) researchgate.net |

Computational Prediction of Novel Scandium(III) Chloride Hydrate Polymorphs and Coordination Geometries

While the de novo prediction of entirely novel crystal structures remains a significant challenge in computational chemistry, theoretical methods are extensively used to investigate and predict the properties of known polymorphs and various coordination geometries of scandium(III) chloride hydrate. These studies provide crucial insights that aid in the interpretation of experimental data.

Coordination Geometries: Computational studies have explored several coordination geometries for hydrated scandium(III) chloride. Density Functional Theory (DFT) calculations, often paired with solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, have been used to characterize the local environment of scandium ions.

Heptacoordination: The maximally hydrated scandium chloride, ScCl₃·7H₂O, is isomorphous with the bromide version and features a heptacoordinate scandium ion, [Sc(OH₂)₇]³⁺. researchgate.net Quantum mechanical/molecular mechanics (QM/MM) simulations of aqueous Sc(III) solutions also propose a stable seven-coordinate structure, specifically a monocapped trigonal prism. researchgate.net

Octahedral Coordination: A well-characterized hydrate is trans-[ScCl₂(H₂O)₄]Cl·2H₂O, where the scandium ion is octahedrally coordinated by two chloride ions and four water molecules in a trans arrangement. wikipedia.org In the recently characterized trihydrate, ScCl₃·3H₂O, DFT calculations were essential for interpreting the experimental data. This polymorph contains two crystallographically distinct scandium sites, both of which are octahedrally coordinated but exist in different electronic environments. researchgate.net

Heptacoordination in Hydrolysis Dimers: DFT has also been applied to more complex species, such as the hydrolysis product [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O. In this compound, the scandium site exhibits hepta-coordination, creating a less symmetric electronic environment compared to the octahedral sites in the trihydrate. researchgate.net

Polymorph Characterization: DFT calculations are pivotal in refining crystal structures obtained from X-ray diffraction (XRD) and in predicting spectroscopic properties. For ScCl₃·3H₂O, DFT calculations of the electric field gradient tensor were performed to understand the ⁴⁵Sc NMR spectra. researchgate.netresearchgate.net The results helped assign signals to the two distinct scandium sites and revealed that the calculations consistently overestimate the quadrupolar coupling constants. This discrepancy itself provides valuable information, suggesting the possibility of dynamic processes, such as the motion of crystal water, occurring on the NMR timescale. researchgate.net This synergy between computational prediction and experimental measurement is key to building a complete picture of the solid-state structures of scandium(III) chloride hydrates.

| Compound/Complex | Coordination Number | Coordination Geometry | Supporting Method(s) |

|---|---|---|---|

| [Sc(OH₂)₇]³⁺ in ScCl₃·7H₂O | 7 | (Not specified in source) | XRD researchgate.net |

| Aqueous Sc(III) | 7 | Monocapped Trigonal Prism | QM/MM Simulation researchgate.net |

| ScCl₃·3H₂O (2 sites) | 6 | Octahedral | DFT, XRD, ⁴⁵Sc NMR researchgate.net |

| trans-[ScCl₂(H₂O)₄]⁺ | 6 | Octahedral | X-ray Crystallography wikipedia.org |

| [{Sc(H₂O)₅(μ-OH)}₂]⁴⁺ | 7 | (Not specified in source) | DFT, ⁴⁵Sc NMR researchgate.net |

Reactivity, Derivatization, and Complexation Chemistry of Scandium Iii Chloride Hydrates

Hydrolysis and Aqueous Speciation of Scandium(III) Chloride Hydrates

When dissolved in water, scandium(III) chloride hydrate (B1144303) undergoes hydrolysis, and the scandium(III) ion exists as a hydrated species. nih.govresearchgate.net In strongly acidic aqueous solutions, the hydrated scandium(III) ion is primarily eight-coordinated, with a distorted bicapped trigonal prismatic geometry, formulated as [Sc(H₂O)₈]³⁺. nih.gov These studies, using X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS), revealed a mean Sc-O bond distance of 2.17(1) Å to six water molecules in the trigonal prism and 2.32(4) Å to one of the capping water molecules. nih.gov A second hydration sphere with approximately 12 water molecules is also present at a mean distance of 4.27(3) Å from the scandium ion. nih.govresearchgate.net

In less acidic, concentrated aqueous solutions, hydrolysis leads to the formation of a dimeric species, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺, where two seven-coordinated scandium(III) ions are bridged by two hydroxide (B78521) ions. nih.govresearchgate.net The mean Sc-O bond distance in this dimer is 2.145 Å. nih.govresearchgate.net The formation of various scandium hydroxide complexes, such as Sc(OH)²⁺ and Sc(OH)₃⁰, has been identified, with their stability being dependent on pH and temperature. researchgate.net Unlike other rare earth elements, scandium does not form stable complexes with chloride ions in hydrothermal fluids; instead, hydroxide and fluoride (B91410) complexes are more significant in its aqueous geochemistry. researchgate.net

The hexahydrated scandium(III) ion, [Sc(H₂O)₆]³⁺, has been observed in the crystal structure of the double salt [Sc(H₂O)₆][Sc(CH₃SO₃)₆], with Sc-O distances of approximately 2.085(6) and 2.086(5) Å. nih.gov The reaction of elemental scandium with concentrated aqueous hydrochloric acid can also lead to the isolation of a dimeric hydroxo-bridged complex, [{Sc(H₂O)₅(μ-OH)}₂]⁴⁺Cl₄·2H₂O. researchgate.net

Anion Exchange and Ligand Substitution Reactions in Solution and Solid State

Scandium(III) chloride hydrate readily participates in anion exchange and ligand substitution reactions. The chloride ions in the coordination sphere can be replaced by other anions or neutral ligands. For instance, the reaction of scandium(III) chloride with tetrahydrofuran (B95107) (THF) yields the THF-soluble adduct ScCl₃(THF)₃, which is a valuable intermediate for the synthesis of organoscandium compounds. wikipedia.org

In the solid state, anion exchange can be used to synthesize various scandium compounds. The modification of [{Sc(H₂O)₅(μ-OH)}₂]⁴⁺Cl₄·2H₂O with inorganic acids like nitric acid, phosphoric acid, and sulfuric acid at room temperature leads to the formation of different complexes, demonstrating the lability of the chloride and water ligands. researchgate.net For example, with nitric acid, both {[(H₂O)₄Sc(κ²-NO₃)(μ-OH)]NO₃}₂ and [(H₂O)₄Sc(κ²-NO₃)₂]NO₃·H₂O can be formed depending on the reaction temperature. researchgate.net

The deep removal of impurity cations like Al³⁺, Fe³⁺, Ca²⁺, Zr⁴⁺, and Ti⁴⁺ from scandium chloride solutions can be achieved using a strong acid cation exchange resin. researchgate.net The selectivity of the resin for scandium is high, and the efficiency of the process is influenced by factors such as pH and the presence of complexing agents. researchgate.net

Design and Synthesis of Coordination Complexes with Diverse Ligands

The Lewis acidic nature of the Sc³⁺ ion makes scandium(III) chloride hydrate an excellent starting material for the synthesis of a wide array of coordination complexes with various organic and inorganic ligands. wikipedia.org

Preparation of Discrete Molecular Adducts

Discrete molecular adducts of scandium(III) chloride can be prepared by reacting it with Lewis bases. The reaction with THF, as mentioned earlier, produces ScCl₃(THF)₃. wikipedia.org Efforts to dehydrate scandium chloride hexahydrate using Lewis bases have led to the characterization of monohydrate solvates such as [ScCl₃(THF)₂(H₂O)]·THF and [ScCl₃(κ²-DME)(H₂O)], where DME is dimethoxyethane. researchgate.net The use of pyridine (B92270) as a solvent can result in the formation of a hydroxo-bridged dimer, [Sc(μ-OH)(Cl)₂(py)₂]₂. researchgate.net Scandium(III) chloride has also been converted to its dodecyl sulfate (B86663) salt, which acts as a Lewis acid-surfactant combined catalyst. wikipedia.org

Formation of Scandium-Organic Frameworks (Sc-MOFs) and Coordination Polymers

Scandium(III) chloride hydrate is a common precursor for the synthesis of scandium-organic frameworks (Sc-MOFs) and coordination polymers. rsc.orgbohrium.com These materials are constructed from scandium ions or clusters linked together by organic ligands. The choice of the organic linker and reaction conditions, such as solvothermal methods, allows for the design of frameworks with specific topologies and properties. bohrium.com

Examples of Sc-MOFs synthesized from scandium(III) chloride include those with 2,5-thiophenedicarboxylic acid and 2,2′-bipyridine-4,4′-dicarboxylic acid. bohrium.com For instance, the reaction with 2,5-thiophenedicarboxylic acid can yield [Sc(Tdc)(OH)]·H₂O. bohrium.com Similarly, two novel MOFs, [Sc₂(HCOO)₂(OH)₂(bpydc)]·2H₂O and [Sc(HCOO)(bdc)], have been synthesized using 2,2′-bipyridine-4,4′-dicarboxylate (bpydc²⁻) and terephthalate (B1205515) (bdc²⁻) ligands, respectively. bohrium.com

Coordination polymers of scandium have also been prepared using ligands like pyrazine-2,3-dicarboxylic acid and pyrazine-2,5-dicarboxylic acid, resulting in structures with one-dimensional double chains and two-dimensional brick-like networks. researchgate.net These materials have shown potential as catalysts, for instance, in the cyanosilylation of aromatic aldehydes. researchgate.net

Solid-State Transformations and Thermal Decomposition Pathways of Scandium(3+);trichloride (B1173362);hydrate

The thermal decomposition of scandium(III) chloride hydrate has been studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The dehydration process occurs in a stepwise manner. For ScCl₃·6H₂O, the initial loss of water begins at temperatures between 55 and 110°C. osti.gov Further heating leads to the sequential formation of lower hydrates, such as the tetra- and di-aqua compounds. iaea.org

The complete dehydration of scandium chloride hydrate to anhydrous ScCl₃ is challenging due to the competing hydrolysis reaction, which can lead to the formation of scandium oxychloride (ScOCl). osti.govmdpi.com The final decomposition product upon heating in air is typically scandium oxychloride. osti.gov To obtain anhydrous scandium(III) chloride, specific methods are required, such as heating in a stream of hydrogen chloride gas or using dehydrating agents like thionyl chloride. google.com Another approach involves a one-step rapid heating process in an inert gas atmosphere to minimize hydrolysis. mdpi.com The temperature for removing residual crystal water and the heating rate are critical parameters in preventing the formation of ScOCl. mdpi.com

The table below summarizes the key transformations and products discussed:

| Starting Material | Reagents/Conditions | Product(s) | Section |

| Scandium(III) chloride hydrate | Water (strongly acidic) | [Sc(H₂O)₈]³⁺ | 5.1 |

| Scandium(III) chloride hydrate | Water (less acidic, concentrated) | [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ | 5.1 |

| Scandium(III) chloride hydrate | Tetrahydrofuran (THF) | ScCl₃(THF)₃ | 5.2, 5.3.1 |

| [{Sc(H₂O)₅(μ-OH)}₂]⁴⁺Cl₄·2H₂O | Nitric Acid | {[(H₂O)₄Sc(κ²-NO₃)(μ-OH)]NO₃}₂, [(H₂O)₄Sc(κ²-NO₃)₂]NO₃·H₂O | 5.2 |

| Scandium(III) chloride hydrate | 2,5-thiophenedicarboxylic acid | [Sc(Tdc)(OH)]·H₂O | 5.3.2 |

| Scandium(III) chloride hydrate | 2,2′-bipyridine-4,4′-dicarboxylic acid | [Sc₂(HCOO)₂(OH)₂(bpydc)]·2H₂O | 5.3.2 |

| Scandium(III) chloride hydrate | Thermal decomposition in air | Scandium oxychloride (ScOCl) | 5.4 |

| Scandium(III) chloride hexahydrate | Thionyl chloride, organic solvent, calcination | Anhydrous Scandium(III) chloride (ScCl₃) | 5.4 |

Catalytic Applications and Mechanistic Insights Involving Scandium 3+ ;trichloride;hydrate

Lewis Acid Catalysis in Organic Transformations

Scandium(III) chloride and its derivatives, like scandium(III) triflate, are recognized as highly effective Lewis acid catalysts in organic synthesis. researchgate.net Their ability to tolerate water and other protic solvents, a characteristic that distinguishes them from many traditional Lewis acids, makes them particularly valuable for a variety of reactions. researchgate.netslideshare.net The catalytic prowess of scandium(III) compounds stems from the high charge density of the Sc³⁺ ion, which allows for strong coordination to substrates, thereby enhancing their electrophilicity.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and scandium catalysts have proven to be powerful tools in this domain. researchgate.net Scandium(III) chloride and its triflate analogue catalyze a variety of C-C bond-forming reactions with high efficiency and selectivity. researchgate.net

Aldol (B89426) Reactions: Scandium(III) catalysts are effective in promoting aldol reactions, which are fundamental for creating complex molecules by forming carbon-carbon bonds. ontosight.ai For instance, scandium(III) chloride has been used in aldol-type reactions, and its dodecyl sulfate (B86663) salt has been investigated as a "Lewis acid-surfactant combined catalyst" for such transformations. wikipedia.org These catalysts often operate under mild conditions and exhibit high selectivity.

Friedel-Crafts Reactions: In Friedel-Crafts acylation and alkylation, essential for functionalizing aromatic rings, scandium(III) chloride is an effective catalyst. chemrxiv.org It enhances the electrophilicity of the acylating or alkylating agent, leading to high yields and selectivity, which is crucial for synthesizing compounds used in various industries, including pharmaceuticals and fragrances. Scandium(III) triflate, a related catalyst, is also widely used for these reactions. slideshare.net

Michael Addition: Scandium(III) chloride is extensively used to catalyze Michael addition reactions, a key method for forming C-C bonds between a nucleophile and an α,β-unsaturated carbonyl compound. The catalyst ensures high yields and accelerates the reaction rate, making it a valuable tool in the synthesis of bioactive compounds and their intermediates.

Cyclization Reactions: Scandium(III) chloride hydrate (B1144303) is a notable catalyst for Prins cyclization reactions, which are vital for constructing complex cyclic molecules from simpler starting materials. alfachemic.comchemicalbook.comsigmaaldrich.com Its ability to control the reaction conditions precisely makes it an indispensable tool in synthetic chemistry for developing novel compounds. alfachemic.com Scandium(III) triflate has also been shown to catalyze intramolecular cyclization reactions, for instance, in the synthesis of 6-chromanols from donor-acceptor cyclopropanes. researchgate.net

| Reaction Type | Catalyst | Substrates | Key Features |

| Aldol Reaction | Scandium(III) chloride, Scandium(III) dodecyl sulfate | Carbonyl compounds | High selectivity, mild conditions. ontosight.aiwikipedia.org |

| Friedel-Crafts Reaction | Scandium(III) chloride, Scandium(III) triflate | Aromatic rings, acyl/alkyl halides | High yields, reduced side reactions. slideshare.net |

| Michael Addition | Scandium(III) chloride | α,β-unsaturated carbonyls, nucleophiles | High yields, improved reaction speed. |

| Prins Cyclization | Scandium(III) chloride hydrate | Aldehydes, alkenes | Efficient formation of cyclic structures. alfachemic.comchemicalbook.com |

| Intramolecular Cyclization | Scandium(III) triflate | Donor-acceptor cyclopropanes | Synthesis of complex heterocycles like 6-chromanols. researchgate.net |

The synthesis of heterocyclic compounds is of great importance in medicinal chemistry and materials science. Scandium(III) catalysts have demonstrated significant utility in this area. For example, a chiral N,N'-dioxide/Sc(III) catalyst has been successfully employed in an asymmetric ring-opening/cyclization/retro-Mannich reaction of cyclopropyl (B3062369) ketones with aryl 1,2-diamines to produce benzimidazoles with chiral side chains in excellent yields and high enantioselectivity. researchgate.net Furthermore, scandium(III) triflate has been used to catalyze the synthesis of benzodioxanes. researchgate.net These examples highlight the potential of scandium catalysts to facilitate the construction of complex and functionally diverse heterocyclic frameworks.

Understanding the mechanism of scandium-catalyzed reactions is crucial for optimizing existing methods and designing new, more efficient catalysts. Density Functional Theory (DFT) calculations have been a powerful tool in this endeavor.

For example, in the scandium-catalyzed asymmetric homologation of ketones with diazo compounds, DFT studies revealed that the trans influence of counterions affects the coordination mode of the ketone to the scandium(III) center, which in turn controls the stereoselectivity of the reaction. researchgate.netnih.gov The reaction is believed to proceed through the nucleophilic attack of the diazo compound on the activated ketone, followed by a 1,2-migration and release of nitrogen gas. researchgate.net

In the hydroaminoalkylation of olefins with amines catalyzed by scandium complexes, DFT calculations have shown that the reaction proceeds via the generation of an active amine-coordinated η²-azametallacyclic species, followed by olefin insertion and C-H bond activation of another amine. acs.org These studies indicated that electronic factors are critical in determining the regioselectivity of the reaction. acs.org

Mechanistic investigations into the scandium-catalyzed hydroboration of alkynes and alkenes have suggested that the reaction proceeds in a syn fashion through a σ-bond metathesis between an alkenyl scandium species and the hydroborating agent. rsc.org

Role in Polymerization Catalysis and Material Synthesis

Beyond small molecule synthesis, scandium catalysts play a significant role in the production of polymers and advanced materials. Their unique electronic properties and coordination chemistry allow for precise control over polymerization processes.

Scandium-based catalysts have shown remarkable ability to control the stereochemistry of polymerization reactions, leading to polymers with specific tacticities and, consequently, desirable physical properties.

A notable example is the regio-, diastereo-, and stereoregular cyclopolymerization of ether- and thioether-functionalized 1,6-heptadienes using a half-sandwich scandium catalyst. acs.orgnih.govsigmaaldrich.com The polymerization of 4-benzyloxy-1,6-heptadiene yielded a cyclic polymer with predominantly cis-substituted ethylenecyclopentane microstructures in an isospecific manner. acs.orgnih.gov In contrast, the polymerization of 4-phenylthio-1,6-heptadiene produced a polymer with trans-1,4-cis-ECP units and high isotacticity. acs.orgnih.gov DFT calculations suggested that interactions between the scandium atom and the heteroatom in the diene monomer are crucial for this high level of regio- and stereocontrol. acs.orgnih.gov

Furthermore, cationic scandium precursors bearing quinolyl aniline (B41778) ligands have been developed for the highly active and syndioselective polymerization of styrene. acs.org The addition of aluminum trialkyls to these systems significantly improved catalytic performance, achieving high activity and syndioselectivity through a chain-end control mechanism. acs.org Half-sandwich scandium catalysts have also been used for the coordination copolymerization of diphenylphosphinostyrenes and isoprene, affording phosphine-functionalized alternating and block copolymers with controlled regio- and stereochemistry. rsc.org

| Polymerization Type | Catalyst System | Monomer(s) | Key Outcome |

| Cyclopolymerization | Half-sandwich scandium catalyst | Functionalized 1,6-heptadienes | High regio-, diastereo-, and stereoselectivity. acs.orgnih.gov |

| Styrene Polymerization | Cationic scandium with quinolyl aniline ligands | Styrene | High activity and syndioselectivity. acs.org |

| Copolymerization | Half-sandwich scandium catalyst | Diphenylphosphinostyrenes and isoprene | Alternating and block copolymers with controlled microstructure. rsc.org |

To enhance the practical utility of scandium catalysts, particularly in terms of recyclability and use in continuous flow processes, significant effort has been directed towards the development of heterogeneous and supported catalysts. researchgate.netnih.gov

One approach involves immobilizing scandium catalysts on a polymer support. A polymer-supported scandium catalyst has been developed that shows high activity in water for various Lewis acid-catalyzed reactions, including allylation. nih.gov This catalyst could be quantitatively recovered by simple filtration, demonstrating a key advantage of heterogeneous systems. nih.gov

Another innovative strategy involves the creation of chiral heterogeneous scandium catalysts stabilized by strong noncovalent interactions between scandium complexes and heteropoly acids supported on functionalized silica. researchgate.net These catalysts have been successfully applied to asymmetric Friedel-Crafts reactions under continuous flow conditions, showcasing their potential for industrial applications. researchgate.net The design of such well-defined single-site heterogeneous catalysts often relies on principles of surface organometallic chemistry, where organometallic precursors are reacted with the surface of an oxide support. kaust.edu.sa

Applications in Fine Chemical and Pharmaceutical Intermediate Synthesis

The compound Scandium(3+);trichloride (B1173362);hydrate (ScCl₃·nH₂O) has emerged as a potent and versatile Lewis acid catalyst in organic synthesis. Its high reactivity, tolerance to water in certain reactions, and ability to be used in catalytic amounts make it an attractive option for constructing complex molecular architectures, particularly those relevant to fine chemicals and pharmaceutical intermediates. The catalytic prowess of the scandium(III) ion is central to its function, activating substrates and facilitating key bond-forming reactions under mild conditions. researchgate.netscandium.org This section details its application in several cornerstone synthetic transformations.

Michael Addition Reactions

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental method for carbon-carbon bond formation. Scandium(III) catalysts have proven highly effective in promoting these reactions, particularly in the synthesis of complex heterocyclic structures like indoles, which are prevalent in pharmacologically active molecules. scandium.org

Research has demonstrated that scandium(III) chloride effectively catalyzes the conjugate addition of indoles and pyrrole (B145914) to α,β-unsaturated carbonyl compounds, achieving high yields. scandium.org In the pursuit of stereochemical control, chiral ligands are often employed in conjunction with a scandium(III) source. For instance, a highly efficient asymmetric Michael addition of various indole (B1671886) derivatives to 2-cinnamoylpyridine 1-oxides has been developed using a chiral scandium(III) complex. This system, utilizing a scandium triflate (Sc(OTf)₃) precursor with an enlarged Salen-type ligand, provides access to chiral 3-substituted indole intermediates with exceptional yields and enantioselectivity. researchgate.netmdpi.com The results highlight the capacity of the scandium(III) center to orchestrate a highly organized transition state, leading to superior stereocontrol.

Table 1: Scandium(III)-Catalyzed Asymmetric Michael Addition of Indoles to an Enone researchgate.net

This table summarizes the results for the asymmetric Michael addition of various substituted indoles to (E)-2-(3-phenylacryloyl)pyridine 1-oxide, catalyzed by a chiral Scandium(III) complex. The catalyst system consisted of 5 mol% Sc(OTf)₃ and 6 mol% of a specific chiral ligand (L2).

| Entry | Indole Substituent (R) | Product | Yield (%) | ee (%) |

| 1 | H | 3-(1-Oxido-2-pyridinyl)-1,3-diphenyl-1-propanone | 99 | 98 |

| 2 | 5-MeO | 3-(5-Methoxy-1H-indol-3-yl)-1-phenyl-3-(1-oxido-2-pyridinyl)propan-1-one | 99 | 99 |

| 3 | 5-Cl | 3-(5-Chloro-1H-indol-3-yl)-1-phenyl-3-(1-oxido-2-pyridinyl)propan-1-one | 92 | 98 |

| 4 | 5-Br | 3-(5-Bromo-1H-indol-3-yl)-1-phenyl-3-(1-oxido-2-pyridinyl)propan-1-one | 91 | 98 |

| 5 | 6-Cl | 3-(6-Chloro-1H-indol-3-yl)-1-phenyl-3-(1-oxido-2-pyridinyl)propan-1-one | 90 | 97 |

| 6 | 7-Me | 3-(7-Methyl-1H-indol-3-yl)-1-phenyl-3-(1-oxido-2-pyridinyl)propan-1-one | 99 | 99 |

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, forming aryl ketones that are crucial building blocks for pharmaceuticals and other fine chemicals. scandium.org Traditionally, this reaction requires more than a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃), which generates significant waste. libretexts.orgorganic-chemistry.org The use of catalytic quantities of water-tolerant Lewis acids represents a significant process improvement.

Scandium(III) salts, including the triflate and chloride, have been identified as exceptionally active catalysts for this transformation. scandium.orgoup.com They can efficiently catalyze the acylation of electron-rich aromatic compounds such as anisole, thioanisole, and mesitylene (B46885) using acid anhydrides as the acylating agent. oup.com The reactions proceed smoothly under relatively mild conditions to afford the corresponding aromatic ketones in high yields, demonstrating the utility of scandium catalysts in producing valuable intermediates while minimizing catalyst loading. oup.com

Table 2: Scandium(III)-Catalyzed Friedel-Crafts Acylation of Aromatic Compounds oup.com

This table illustrates the scope of the Friedel-Crafts acylation of various aromatic compounds with acetic anhydride, catalyzed by Scandium(III) triflate (Sc(OTf)₃) in nitromethane.

| Entry | Aromatic Compound | Catalyst (mol%) | Time (h) | Product | Yield (%) |

| 1 | Anisole | Yb(OTf)₃ (10) | 4 | 4-Methoxyacetophenone | 93 |

| 2 | Anisole | Sc(OTf)₃ (1) | 0.5 | 4-Methoxyacetophenone | 90 |

| 3 | Thioanisole | Sc(OTf)₃ (5) | 4 | 4-(Methylthio)acetophenone | 88 |

| 4 | Veratrole | Sc(OTf)₃ (5) | 4 | 3,4-Dimethoxyacetophenone | 99 |

| 5 | Mesitylene | Sc(OTf)₃ (5) | 4 | 2,4,6-Trimethylacetophenone | 83 |

| 6 | Toluene | Sc(OTf)₃ (20) + LiClO₄ (20) | 4 | 4-Methylacetophenone | 51 |

Aldol and Prins-Type Reactions

Beyond the aforementioned reactions, Scandium(3+);trichloride;hydrate serves as an effective catalyst for other critical carbon-carbon bond-forming reactions.

Aldol Reactions: This reaction creates complex molecules by forming a new C-C bond between a carbonyl compound and an enol or enolate. Scandium(III) chloride catalyzes these reactions under mild conditions, offering high selectivity, which is invaluable for the synthesis of intricate intermediates for pharmaceuticals and fine chemicals. scandium.org For instance, scandium(III) chloride has been converted into a Lewis acid-surfactant combined catalyst (LASC), which promotes aldol-type reactions of silyl (B83357) enol ethers with aldehydes in aqueous media, showcasing its adaptability to green chemistry principles. acs.org

Prins Cyclization: The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by capture of a nucleophile, often leading to the formation of cyclic ethers like tetrahydropyrans. These structural motifs are common in a vast array of natural products. Scandium(III) chloride hydrate is utilized as a catalyst to facilitate Prins cyclization reactions, enabling the construction of complex cyclic systems from simpler starting materials. The Lewis acidic scandium ion activates the carbonyl group, initiating the cyclization cascade under controlled conditions.

Materials Science and Engineering Applications Utilizing Scandium 3+ ;trichloride;hydrate As a Precursor

Precursor for Advanced Ceramic Materials and Nanomaterials

Scandium(3+);trichloride (B1173362);hydrate (B1144303) is a key starting material for producing advanced ceramic and nanomaterials due to its high purity and solubility. americanelements.comsamaterials.com These characteristics allow for precise control over the composition and structure of the final materials, which is crucial for their performance in specialized applications.

Scandium(III) oxide (Sc₂O₃), or scandia, is a high-performance ceramic material with applications in high-temperature systems, electronic ceramics, and glass compositions. scandium.org Scandium(3+);trichloride;hydrate serves as a convenient precursor for the synthesis of scandia. The process typically involves the thermal decomposition of the hydrate or its conversion to an intermediate compound like scandium hydroxide (B78521) or oxalate, followed by calcination at elevated temperatures to yield high-purity scandia powder. google.com

The synthesis of anhydrous scandium trichloride from its hydrated form is a critical intermediate step for certain applications. One patented method involves reacting scandium trichloride hexahydrate with thionyl chloride and an organic solvent, followed by calcination. google.com This process effectively removes water molecules, which can be detrimental in subsequent high-temperature syntheses, preventing the formation of undesirable byproducts like scandium oxychloride. google.com The resulting anhydrous scandium trichloride can then be used to produce high-purity scandia.

Mixed scandium oxides, where scandium is combined with other metal oxides, are also synthesized using this compound. These materials often exhibit unique properties not found in the individual components. For example, scandia-stabilized zirconia (ScSZ) is a prominent solid oxide fuel cell (SOFC) electrolyte material known for its high ionic conductivity. The synthesis of such mixed oxides often involves co-precipitation or sol-gel methods, where this compound is dissolved along with salts of the other constituent metals, followed by controlled precipitation and thermal treatment.

This compound is instrumental in the fabrication of scandium-doped functional ceramics, where small amounts of scandium are introduced into a host ceramic matrix to enhance its properties. The addition of scandium can significantly improve electrical conductivity, thermal stability, and mechanical strength. researchgate.net

One of the most significant applications of scandium doping is in zirconia-based ceramics. Scandia-stabilized zirconia exhibits superior ionic conductivity compared to more common yttria-stabilized zirconia (YSZ), making it a highly sought-after material for SOFC electrolytes. researchgate.net The fabrication process often starts with dissolving this compound and a zirconium salt in a suitable solvent, followed by a co-precipitation or sol-gel route to create a homogeneous precursor powder. This powder is then processed and sintered to form the final dense ceramic component.